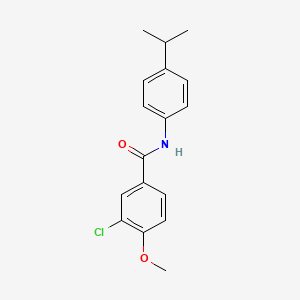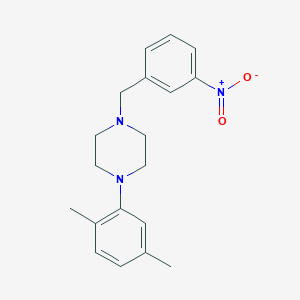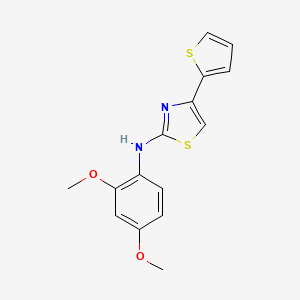![molecular formula C12H18N2O B5726209 N-[4-(dimethylamino)phenyl]-2-methylpropanamide CAS No. 7160-15-8](/img/structure/B5726209.png)
N-[4-(dimethylamino)phenyl]-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(dimethylamino)phenyl]-2-methylpropanamide, commonly known as modafinil, is a wakefulness-promoting agent that is widely used in the treatment of sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Modafinil is a unique drug that has been shown to improve cognitive function, enhance memory, and increase alertness without causing the side effects associated with traditional stimulants.
Mécanisme D'action
Modafinil's mechanism of action is not fully understood, but it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. These neurotransmitters play a key role in regulating wakefulness, attention, and mood.
Biochemical and Physiological Effects:
Modafinil has been shown to have a number of biochemical and physiological effects on the body. It has been found to increase the levels of certain proteins in the brain that are involved in synaptic plasticity and learning, as well as to increase the activity of certain enzymes that are involved in energy metabolism and cellular respiration.
Avantages Et Limitations Des Expériences En Laboratoire
Modafinil has a number of advantages for use in laboratory experiments. It is a highly selective drug that has a low risk of side effects, making it an ideal candidate for use in preclinical studies. However, its high cost and limited availability may limit its use in some research settings.
Orientations Futures
There are a number of potential future directions for research on modafinil. These include further investigation into its mechanism of action, as well as its potential therapeutic applications in a variety of medical conditions. Additionally, there is a growing interest in the use of modafinil as a cognitive enhancer in healthy individuals, and further research is needed to explore its safety and efficacy in this context.
Méthodes De Synthèse
Modafinil is synthesized through a multi-step process that involves the reaction of benzhydryl sulfinyl acetamide with thionyl chloride, followed by the reaction of the resulting intermediate with 4-(dimethylamino)phenyl magnesium bromide. The final step involves the reaction of the intermediate with 2-methylpropanoyl chloride to produce modafinil.
Applications De Recherche Scientifique
Modafinil has been extensively studied for its potential therapeutic applications in a variety of medical conditions. It has been shown to improve cognitive function, memory, and attention in healthy individuals, as well as in patients with various neurological disorders, including multiple sclerosis, Parkinson's disease, and Alzheimer's disease.
Propriétés
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(2)12(15)13-10-5-7-11(8-6-10)14(3)4/h5-9H,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEXRFGMWMMYIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357998 |
Source


|
| Record name | N-[4-(dimethylamino)phenyl]-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7160-15-8 |
Source


|
| Record name | N-[4-(dimethylamino)phenyl]-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

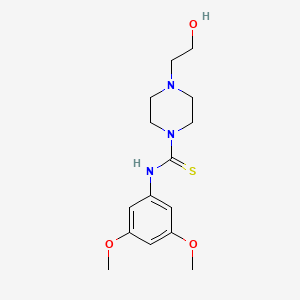
![2-(ethylthio)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5726142.png)
![4-({4-[(3-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5726148.png)

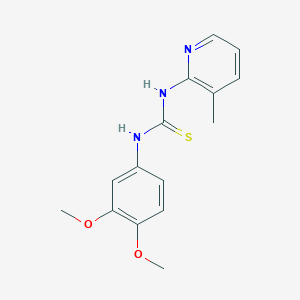

![N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5726175.png)
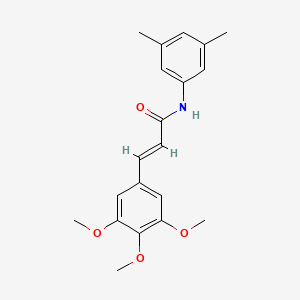
![3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid](/img/structure/B5726203.png)
